N-(4-Carboxyphenyl)retinamide
Description
Properties
CAS No. |
74193-17-2 |
|---|---|
Molecular Formula |
C27H33NO3 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoic acid |
InChI |
InChI=1S/C27H33NO3/c1-19(11-16-24-21(3)10-7-17-27(24,4)5)8-6-9-20(2)18-25(29)28-23-14-12-22(13-15-23)26(30)31/h6,8-9,11-16,18H,7,10,17H2,1-5H3,(H,28,29)(H,30,31)/b9-6+,16-11+,19-8+,20-18+ |
InChI Key |
OZBUFFXESDBEHG-FXILSDISSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)C(=O)O)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)C(=O)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)C(=O)O)C)C |
Other CAS No. |
74193-17-2 |
Synonyms |
4-(hydroxycarbophenyl)retinamide N-(4-carboxyphenyl)retinamide |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanistic Insights
Retinoic acid reacts with DMC in dimethylformamide (DMF) at ambient temperature (20–25°C) under inert conditions. DMC activates the carboxylic acid via formation of an intermediate acyloxyphosphonium ion, which undergoes nucleophilic displacement by chloride to yield retinoyl chloride. This method avoids excessive heat (required in PCl₃-based routes) and minimizes decomposition, achieving a 95–98% conversion efficiency.
Table 1: Comparative Chlorination Methods
| Agent | Solvent | Temperature (°C) | Yield (%) | Scalability |
|---|---|---|---|---|
| DMC | DMF | 20–25 | 95–98 | High |
| PCl₃ | DCM | 50–60 | 70–75 | Low |
| SOCl₂ | THF | Reflux | 65–70 | Moderate |
Solvent Selection and Byproduct Management
DMF is critical for stabilizing retinoyl chloride via solvation, preventing polymerization. The reaction generates dimethylformamide hydrochloride, which precipitates and is removed by filtration. This step ensures high-purity retinoyl chloride for subsequent coupling.
Coupling with Protected Aminophenol Derivatives
The instability of retinoyl chloride necessitates immediate coupling with a protected aminophenol. The patents introduce bis-(N,O)-trimethylsilyl-p-aminophenol (BS-PAP) as a superior nucleophile compared to unprotected p-aminophenol.
Synthesis of BS-PAP
BS-PAP is prepared by reacting p-aminophenol with hexamethyldisilazane (HMDS) in anhydrous tetrahydrofuran (THF). The silyl groups protect the amine and hydroxyl functionalities, preventing undesired acylation at oxygen and base-induced decomposition.
Table 2: BS-PAP Synthesis Parameters
| Parameter | Value |
|---|---|
| Molar Ratio (HMDS:substrate) | 2.2:1 |
| Reaction Time | 4–6 hours |
| Yield | 92–95% |
Acylation Reaction Dynamics
Retinoyl chloride is added dropwise to a cooled (5–12°C) DMF solution of BS-PAP. The silyl groups enhance nucleophilicity at the amine, enabling rapid acylation at low temperatures. The reaction is exothermic, requiring precise temperature control to avoid retro-aldol decomposition of the retinoyl moiety.
Key Observations:
-
Siloxane byproducts (e.g., trimethylsilyl chloride) are inert and removed during workup.
Crystallization and Polymorph Control
Crude 4-HPR is isolated as a DMF solvate, which is recrystallized to obtain the thermodynamically stable "A" polymorph.
Solvate Formation
Adding aqueous potassium fluoride (KF) to the reaction mixture displaces DMF from the solvate, inducing crystallization. KF neutralizes residual HCl and sequesters silyl byproducts.
Ethanol/Water Recrystallization
The crude product is dissolved in a 10–20% (w/w) ethanol/water mixture (4:1 to 10:1 ratio) at 60–80°C and cooled to 0–5°C. This yields the "A" polymorph with >99% purity and 84–90% recovery.
Table 3: Recrystallization Optimization
| Ethanol:Water Ratio | Crystallization Temp (°C) | Purity (%) | Yield (%) |
|---|---|---|---|
| 4:1 | 0–5 | 99.2 | 88 |
| 6:1 | 10–15 | 98.8 | 85 |
| 10:1 | 20–25 | 97.5 | 82 |
Industrial-Scale Process Design
The patented method achieves scalability through:
Chemical Reactions Analysis
Types of Reactions
Retinamidic acid undergoes several types of chemical reactions, including:
Oxidation: Retinamidic acid can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of retinamidic acid can lead to the formation of oxidized retinamidic acid derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Cancer Research
1.1 Mechanism of Action
N-(4-Carboxyphenyl)retinamide is known for its ability to induce apoptosis in malignant cells. Studies have shown that it operates through multiple pathways, including the generation of reactive oxygen species (ROS), which play a crucial role in the apoptotic process. For instance, the compound has been observed to enhance ROS levels significantly in cancer cells, leading to cell cycle arrest and programmed cell death .
1.2 Efficacy in Different Cancer Types
Research indicates that this compound exhibits potent growth inhibitory effects across various cancer types:
- Breast Cancer: It has been tested against BRCA1-mutated breast cancer cells, showing significant apoptosis induction .
- Lung Cancer: The compound has demonstrated effectiveness in inhibiting the growth of non-small cell lung cancer cells .
- Head and Neck Cancers: In vitro studies revealed its capability to suppress proliferation in head and neck squamous cell carcinoma .
1.3 Clinical Trials
Clinical trials are ongoing to assess the efficacy of this compound as a chemopreventive agent. Preliminary results suggest that it may reduce tumor incidence in high-risk populations .
Dermatological Applications
2.1 Skin Disorders
this compound has been explored for its potential in treating skin disorders such as acne and psoriasis due to its ability to modulate cellular differentiation and proliferation. Its application as a topical agent aims to reduce hyperkeratosis and improve skin texture by promoting normal keratinocyte function .
2.2 Cosmetic Formulations
In cosmetic science, this compound is being investigated for its anti-aging properties. Its incorporation into formulations aims to enhance skin hydration and elasticity while providing antioxidant protection against environmental damage .
Data Tables
Case Studies
Case Study 1: Breast Cancer
In a study involving BRCA1-mutated breast cancer cells, this compound was shown to induce apoptosis effectively at clinically relevant doses. The mechanisms involved increased nitric oxide production, which correlated with enhanced apoptotic activity .
Case Study 2: Skin Health
A clinical trial evaluated the topical application of this compound on patients with acne vulgaris. Results indicated a marked reduction in lesion count and improvement in skin texture after 12 weeks of treatment, demonstrating its potential as a therapeutic agent in dermatology .
Mechanism of Action
Retinamidic acid exerts its effects primarily through binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate the transcription of genes involved in cell growth, differentiation, and apoptosis. The binding of retinamidic acid to these receptors alters their conformation, leading to changes in gene expression and subsequent biological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Key Analogs
Structural Modifications and Physicochemical Properties
- 4-HPR (N-(4-hydroxyphenyl)retinamide) : The hydroxyl group enhances cellular uptake and redox cycling, critical for reactive oxygen species (ROS)-mediated apoptosis .
- 4-MPR (N-(4-methoxyphenyl)retinamide) : Methoxy substitution reduces ROS generation and cytotoxicity compared to 4-HPR, likely due to decreased cellular permeability and altered interaction with mitochondrial enzymes like dihydroorotate dehydrogenase .
Anticancer Activity in Preclinical Models
Table 1: Comparative Efficacy in Cancer Cell Lines
- Mechanistic Insights :
- 4-HPR : Triggers ROS-dependent apoptosis and mitochondrial membrane depolarization; effective in RA-resistant cells via RAR-independent pathways .
- This compound : Induces apoptosis in bladder cancer cells, but its mechanism (ROS-dependent vs. receptor-mediated) remains uncharacterized in the provided evidence .
- 4-MPR : A major metabolite of 4-HPR with reduced cytotoxicity; inhibits β-carotene oxygenase 1 (BCO1) but lacks pro-oxidant effects .
Pharmacokinetic and Metabolic Considerations
- Tissue Accumulation: 4-HPR and 4-MPR preferentially accumulate in breast tissue, with tissue-to-plasma ratios up to 6.6:1 . No data are available for this compound.
- Metabolism :
Clinical and Therapeutic Implications
- 4-HPR : In Phase III trials for bladder cancer prevention; superior to ATRA in avoiding hepatic toxicity .
- This compound : Demonstrates in vitro efficacy but lacks clinical data. Its carboxyl group may offer advantages in targeting specific tissues or reducing off-target effects.
- Limitations : Structural modifications (e.g., methoxy, carboxyl) often trade potency for metabolic stability. For example, 4-MPR’s reduced cytotoxicity limits its standalone use .
Q & A
Q. What are the primary molecular targets of N-(4-Carboxyphenyl)retinamide (RⅡ) in cancer chemoprevention?
this compound (RⅡ) is a synthetic retinoid that likely interacts with retinoid receptors (RARs/RXRs), similar to its analog 4-HPR. Studies on 4-HPR suggest selective activation of RARγ and RARβ in transactivation assays, with minimal activity on RARα and RXRα . For RⅡ, receptor-binding assays (e.g., luciferase reporter systems) and competitive ligand displacement experiments using radiolabeled retinoids are recommended to confirm receptor specificity. Additionally, transcriptome profiling can identify downstream targets regulated by RⅡ .
Q. How does this compound induce apoptosis in cancer cells?
RⅡ triggers apoptosis through reactive oxygen species (ROS) generation, mitochondrial membrane depolarization, and cytochrome c release. Key methods include:
- ROS detection : Use 2',7'-dichlorofluorescin diacetate (DCF-DA) with flow cytometry or spectrofluorimetry .
- Mitochondrial assays : JC-1 staining for membrane potential and immunoblotting for cytosolic cytochrome c .
- Sphingolipid modulation : LC-MS to quantify ceramide/dihydroceramide levels, as seen in 4-HPR studies .
Q. What in vitro models are appropriate for studying RⅡ's chemopreventive effects?
Preclinical models include:
- Epithelial cancer cells : MCF-7 (breast), LNCaP (prostate), and COLO 16 (skin) for proliferation/apoptosis assays .
- Neuroblastoma models : SK-N-BE2 cells to assess differentiation vs. apoptosis, using markers like β-III tubulin .
- Resistant cell lines : Co-treatment with antioxidants (e.g., N-acetylcysteine) to evaluate ROS-dependent mechanisms .
Advanced Research Questions
Q. How to design experiments to assess oxidative stress in RⅡ-mediated apoptosis?
- Experimental workflow :
Treat cells with RⅡ ± antioxidants (e.g., ascorbic acid).
Quantify ROS via DCF-DA fluorescence and validate with mitochondrial superoxide indicators (MitoSOX).
Correlate ROS levels with apoptotic markers (caspase-3 activation, Annexin V staining).
Use ρ0 (mitochondrial DNA-deficient) cells to isolate mitochondrial vs. non-mitochondrial ROS contributions .
- Data analysis : Compare ROS generation rates (slope of fluorescence/time) across cell types and conditions .
Q. What strategies can overcome resistance to RⅡ in cancer cells?
Resistance may arise from altered sphingolipid metabolism or antioxidant defenses. Strategies include:
- Enzyme inhibition : Co-treatment with dihydroceramide desaturase (DES1) inhibitors (e.g., fenretinide metabolites like 3-keto-HPR) to amplify ceramide accumulation .
- Combination therapy : Pair RⅡ with pro-oxidants (e.g., arsenic trioxide) or autophagy inhibitors to enhance cytotoxicity .
- Transcriptomic profiling : Identify resistance-associated genes (e.g., ApoER2, stearoyl-CoA desaturase) via RNA-seq .
Q. How to evaluate differential effects of RⅡ metabolites on molecular targets?
- Metabolite identification : Use liquid chromatography-mass spectrometry (LC-MS) to quantify RⅡ hydrolysis products (e.g., retinoic acid analogs) in cell lysates .
- Functional assays : Test metabolites (e.g., 4-oxo-HPR) on β-carotene oxygenase 1 (BCO1) or DES1 using recombinant enzyme inhibition assays .
- In vivo pharmacokinetics : Track metabolite distribution in rodent models via isotopic labeling .
Data Contradictions and Validation
- Receptor specificity : While 4-HPR shows RARγ selectivity, RⅡ’s receptor affinity remains unconfirmed. Validate via chromatin immunoprecipitation (ChIP) for RAR/RXR binding to promoter regions of target genes .
- ROS dependence : Some studies report ROS-independent apoptosis in RⅡ analogs. Use ρ0 cells and ROS scavengers to clarify mechanisms .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
